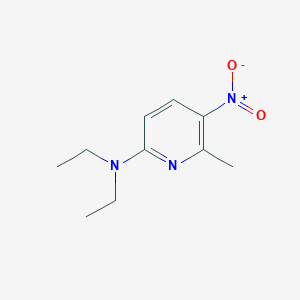

N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine

Description

BenchChem offers high-quality N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N,N-diethyl-6-methyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-4-12(5-2)10-7-6-9(13(14)15)8(3)11-10/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYAEVLXLIHNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596456 | |

| Record name | N,N-Diethyl-6-methyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28489-43-2 | |

| Record name | N,N-Diethyl-6-methyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine synthesis pathway

An In-depth Technical Guide to the Synthesis of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine

Introduction

N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other advanced organic materials. Pyridine derivatives are known to exhibit a wide range of pharmacological activities.[1] This guide provides a comprehensive, technically-grounded overview of a logical and efficient pathway for the synthesis of this target molecule.

The selected synthetic strategy involves a two-step sequence starting from the readily available precursor, 2-amino-6-methylpyridine. The core logic of this pathway is to first install the diethylamino functionality, which then acts as a powerful directing group for a highly regioselective electrophilic nitration in the second step. This approach circumvents the complexities and potential side reactions associated with the direct nitration of 2-aminopyridine derivatives, such as the formation of nitramino intermediates and mixtures of isomers.[2][3]

This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic rationale, and critical safety considerations.

Retrosynthetic Analysis

The synthetic plan is based on a straightforward retrosynthetic disconnection of the target molecule. The primary disconnection is at the C-NO2 bond, identifying an electrophilic aromatic substitution (nitration) as the final key step. The precursor for this step is N,N-diethyl-6-methyl-2-pyridinamine. This intermediate can be disconnected at the C-N bonds of the diethylamino group, pointing to a nucleophilic substitution (diethylation) of 2-amino-6-methylpyridine as the initial step.

Caption: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of Intermediate: N,N-Diethyl-6-methyl-2-pyridinamine

The initial step involves the exhaustive N-alkylation of 2-amino-6-methylpyridine to form the corresponding tertiary amine. Performing this step prior to nitration is crucial. The primary amino group in the starting material would be protonated in the strong acidic conditions required for nitration, deactivating the ring. Furthermore, direct nitration can be unselective.[2] By converting the amino group to a diethylamino group, it becomes a more potent ortho-, para-director, ensuring high regioselectivity in the subsequent nitration step.

Mechanistic Rationale

This reaction proceeds via a nucleophilic substitution mechanism. A strong base, such as sodium hydride (NaH), is used to deprotonate the primary amine, significantly increasing its nucleophilicity. The resulting anion then attacks the electrophilic ethyl group of the alkylating agent, diethyl sulfate. The process is repeated to add the second ethyl group. The use of a polar aprotic solvent like tetrahydrofuran (THF) is ideal for this type of reaction.

Experimental Protocol

Caution: This procedure involves sodium hydride, which is highly flammable and reacts violently with water, and diethyl sulfate, which is a potent, toxic alkylating agent. All operations must be conducted in a certified fume hood, under an inert atmosphere (e.g., Nitrogen or Argon), and with appropriate personal protective equipment (PPE).

-

Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.2 eq). Wash the NaH with dry hexanes to remove the mineral oil and suspend it in 50 mL of anhydrous THF.

-

Amine Addition: Dissolve 2-amino-6-methylpyridine (1.0 eq) in 30 mL of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).

-

Anion Formation: Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution will be observed.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add diethyl sulfate (2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.

-

Workup: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N,N-diethyl-6-methyl-2-pyridinamine as a pure liquid.

Data Presentation: Reagent Table

| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 2-Amino-6-methylpyridine | 108.14 | 1.0 | 50 | 5.41 g |

| Sodium Hydride (60%) | 40.00 | 2.2 | 110 | 4.40 g |

| Diethyl Sulfate | 154.18 | 2.2 | 110 | 14.3 mL |

| Anhydrous THF | - | - | - | 80 mL |

Part 2: Electrophilic Nitration of N,N-diethyl-6-methyl-2-pyridinamine

This final step introduces the nitro group onto the pyridine ring via an electrophilic aromatic substitution reaction. The use of a mixed acid system (concentrated nitric and sulfuric acid) is standard for generating the highly reactive nitronium ion (NO₂⁺) electrophile.

Mechanistic Rationale

The regioselectivity of this reaction is governed by the electronic effects of the substituents on the pyridine ring.

-

-N(Et)₂ group: This is a strongly activating, ortho-, para-directing group. It significantly increases the electron density at the 3- and 5-positions.

-

-CH₃ group: This is a weakly activating, ortho-, para-directing group.

The powerful para-directing effect of the diethylamino group dominates, directing the incoming nitronium ion to the 5-position. This position is electronically activated and sterically accessible, leading to the formation of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine as the major product. This protocol is adapted from a similar synthesis of a related compound.[1][4]

Experimental Protocol

Caution: This procedure involves the use of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents. The reaction is exothermic and must be performed with strict temperature control in a fume hood.

-

Acid Mixture Preparation: In a 250 mL flask immersed in an ice-salt bath, add concentrated sulfuric acid (H₂SO₄, 98%).

-

Substrate Addition: Cool the sulfuric acid to 0-5 °C. Slowly add N,N-diethyl-6-methyl-2-pyridinamine (1.0 eq) dropwise while stirring, ensuring the temperature remains below 10 °C.

-

Nitrating Agent Addition: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 65%) to concentrated sulfuric acid. Cool this mixture.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the substrate solution, maintaining the internal temperature between 0-10 °C. After the addition is complete, stir the mixture at this temperature for 30-60 minutes.[1]

-

Quenching: Pour the reaction mixture slowly and carefully onto a large beaker containing crushed ice with vigorous stirring.

-

Neutralization: Cool the resulting solution in an ice bath and neutralize it by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution until the pH is approximately 6-7.[1] The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts. The crude product can be dried and, if necessary, recrystallized from a suitable solvent (e.g., ethanol/water) to obtain the pure N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine.

Data Presentation: Reagent Table

| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| N,N-Diethyl-6-methyl-2-pyridinamine | 164.25 | 1.0 | 30 | 4.93 g |

| Sulfuric Acid (98%) | 98.08 | ~5 (solvent) | - | ~25 mL |

| Nitric Acid (65%) | 63.01 | 1.2 | 36 | ~3.5 mL |

Overall Synthesis Workflow

The entire process from starting material to final product is summarized in the following workflow diagram.

Caption: Complete experimental workflow for the two-step synthesis.

References

-

A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. ResearchGate. Available at: [Link]

-

A Novel Ecologic, Economical, and Environmentally-Friendly (3E) Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Life Science and Bioengineering. Available at: [Link]

-

Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. SciELO. Available at: [Link]

-

A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. Available at: [Link]

Sources

An In-Depth Technical Guide to N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine (CAS 28489-43-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Context

N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine is a substituted nitropyridine, a class of heterocyclic compounds of significant interest in medicinal and agricultural chemistry.[1][2] The pyridine scaffold is a privileged structure in drug design, and the introduction of a nitro group provides a versatile chemical handle for further synthetic transformations, often serving as a precursor to an amino group, which is a key pharmacophore.[2] This guide provides a comprehensive overview of the available technical information for N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine, including its chemical properties, a proposed synthesis protocol based on established methodologies for a closely related isomer, and its potential applications in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine is presented in the table below. This data is essential for designing experimental conditions, such as selecting appropriate solvent systems and predicting potential reactivity.

| Property | Value | Source |

| CAS Number | 28489-43-2 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₅N₃O₂ | [3] |

| Molecular Weight | 209.25 g/mol | [3] |

| IUPAC Name | N,N-diethyl-6-methyl-5-nitro-2-pyridinamine | [3] |

| Synonyms | 6-diethylamino-3-nitro-2-picoline, 2-Pyridinamine, N,N-diethyl-6-methyl-5-nitro-, 2-Diethylamino-5-nitro-6-methylpyridine | [3][4][5][6] |

| Appearance | Likely a yellow crystalline solid (based on related compounds) | [7] |

| Melting Point | Data not available for this specific isomer. The related compound 6-Methyl-5-nitropyridin-2-amine has a melting point of 156-158 °C. | [7][8] |

| Solubility | Expected to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). | [7] |

Proposed Synthesis Pathway and Experimental Protocol

The proposed synthesis proceeds in two main stages:

-

Synthesis of the Precursor: Preparation of N,N-diethyl-6-methylpyridin-2-amine.

-

Nitration: Introduction of the nitro group at the 5-position of the pyridine ring.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. mdpi.com [mdpi.com]

- 3. 28489-43-2 N,N-diethyl-6-methyl-5-nitropyridin-2-amine -Win-Win Chemical [win-winchemical.com]

- 4. Products | Rushi Pharma [rushipharma.com]

- 5. researchgate.net [researchgate.net]

- 6. N,N-Diethyl-6-methyl-5-nitropyridin-2-amine-India Fine Chemicals [indiafinechemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-Methyl-5-nitropyridin-2-amine | C6H7N3O2 | CID 247976 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine

This in-depth technical guide provides a detailed spectral analysis of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine, a substituted nitropyridine with potential applications in pharmaceutical and materials science research. The unique electronic and structural characteristics of this molecule, arising from the interplay of electron-donating and electron-withdrawing substituents on the pyridine ring, make a thorough understanding of its spectral properties essential for its identification, characterization, and application. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine (CAS No. 28489-43-2) possesses a molecular formula of C10H15N3O2.[1][2][3] The molecule features a pyridine ring substituted with a diethylamino group at the 2-position, a nitro group at the 5-position, and a methyl group at the 6-position. The electron-donating nature of the diethylamino and methyl groups, in conjunction with the strongly electron-withdrawing nitro group, creates a polarized aromatic system that significantly influences its spectroscopic behavior.

Figure 1. Chemical structure of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons. The predicted ¹H NMR spectrum of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the protons of the two ethyl groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | H-3 |

| ~6.4 | d | 1H | H-4 |

| ~3.6 | q | 4H | -N(CH₂CH₃)₂ |

| ~2.6 | s | 3H | -CH₃ |

| ~1.2 | t | 6H | -N(CH₂CH₃)₂ |

d = doublet, q = quartet, s = singlet, t = triplet

Interpretation:

-

Aromatic Protons (H-3 and H-4): The pyridine ring has two aromatic protons. The proton at the 3-position (H-3) is expected to be significantly downfield shifted (around 8.1 ppm) due to the strong deshielding effect of the adjacent nitro group. The proton at the 4-position (H-4) is expected to be more upfield (around 6.4 ppm), influenced by the electron-donating diethylamino group at the 2-position. These two protons will appear as doublets due to coupling with each other.

-

Diethylamino Protons: The two methylene groups (-CH₂-) of the diethylamino substituent are chemically equivalent and are expected to appear as a quartet around 3.6 ppm due to coupling with the adjacent methyl protons. The two methyl groups (-CH₃) of the diethylamino substituent are also equivalent and will appear as a triplet around 1.2 ppm, coupling with the methylene protons.

-

Methyl Protons: The methyl group attached to the pyridine ring at the 6-position is expected to appear as a singlet around 2.6 ppm, as there are no adjacent protons to couple with.

Figure 2. Predicted ¹H NMR spectral correlations.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the substitution pattern, all ten carbon atoms in N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine are expected to be chemically non-equivalent, resulting in ten distinct signals in the broadband-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 |

| ~155 | C-6 |

| ~145 | C-5 |

| ~138 | C-3 |

| ~106 | C-4 |

| ~43 | -N(CH₂CH₃)₂ |

| ~24 | -CH₃ (ring) |

| ~13 | -N(CH₂CH₃)₂ |

Interpretation:

-

Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region of the spectrum. The carbons attached to the nitrogen and the diethylamino group (C-2 and C-6) are expected to be the most downfield. The carbon bearing the nitro group (C-5) will also be significantly downfield. The remaining aromatic carbons (C-3 and C-4) will be more upfield, with C-4 being the most shielded due to the electron-donating diethylamino group.

-

Aliphatic Carbons: The methylene carbons of the ethyl groups are expected around 43 ppm, while the terminal methyl carbons will be further upfield at approximately 13 ppm. The carbon of the methyl group attached to the pyridine ring is predicted to be around 24 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine will be dominated by absorptions from the aromatic ring, the nitro group, and the aliphatic C-H bonds.

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Vibration |

| 3100-3000 | C-H aromatic stretch |

| 2975-2850 | C-H aliphatic stretch |

| 1600-1450 | C=C and C=N aromatic ring stretches |

| 1550-1500 | Asymmetric NO₂ stretch |

| 1350-1300 | Symmetric NO₂ stretch |

| 1250-1150 | C-N stretch |

Interpretation:

-

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the methyl and ethyl groups will appear in the 2975-2850 cm⁻¹ range.

-

Aromatic Ring Stretching: The characteristic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region.

-

Nitro Group Stretching: The most prominent features in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-N Stretching: The stretching vibration of the C-N bond of the diethylamino group is expected in the 1250-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 209 | [M]⁺ |

| 194 | [M - CH₃]⁺ |

| 180 | [M - C₂H₅]⁺ |

| 163 | [M - NO₂]⁺ |

| 135 | [M - NO₂ - C₂H₄]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value of 209, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways are expected to involve the loss of a methyl radical ([M - CH₃]⁺, m/z 194) from an ethyl group, or the loss of an ethyl radical ([M - C₂H₅]⁺, m/z 180). Another significant fragmentation would be the loss of the nitro group ([M - NO₂]⁺, m/z 163). Subsequent fragmentation of this ion could involve the loss of ethylene ([M - NO₂ - C₂H₄]⁺, m/z 135).

Figure 3. Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed in this guide.

6.1 NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of ¹³C.

6.2 IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat compound between two potassium bromide (KBr) plates or prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

6.3 Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Acquisition: Acquire the mass spectrum over a mass range of m/z 50-300.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with the underlying principles of spectral interpretation, serves as a valuable resource for the unambiguous identification and characterization of this compound. The provided experimental protocols offer a starting point for researchers seeking to obtain empirical data. A thorough understanding of these spectral properties is crucial for advancing the research and development of novel applications for this and related substituted nitropyridines.

References

-

Cottrell, P. T., & Rieger, P. H. (2006). E.S.R. spectra of substituted pyridine and pyrimidine anion radicals. Molecular Physics, 12(2), 149-159. [Link]

-

ResearchGate. (2025). Nitropyridines: Synthesis and reactions. [Link]

-

ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]

-

PubChem. (n.d.). 6-Methyl-5-nitropyridin-2-amine. [Link]

-

ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. [Link]

-

Win-Win Chemical. (n.d.). 28489-43-2 N,N-diethyl-6-methyl-5-nitropyridin-2-amine. [Link]

-

International Journal of Engineering Inventions. (n.d.). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. [Link]

-

ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine. [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, SPECTRAL STUDIES AND ANTIMICROBIAL APPLICATION OF LIGAND N , N -BIS (5-NITROTHIAZOL-2-YL) PYRIDINE. [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

NIST. (n.d.). N,N-Diethyl-p-nitroaniline. NIST WebBook. [Link]

-

NIST. (n.d.). 2-Pyridinamine, 5-methyl-. NIST WebBook. [Link]

-

The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. [Link]

-

PubChem. (n.d.). 2-Methyl-5-nitropyridine. [Link]

-

SpectraBase. (n.d.). 2-Methyl-5-nitro-aniline - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine, a key intermediate in pharmaceutical and specialty chemical synthesis. While specific experimental data for this compound is not extensively available in public literature, this document, designed for researchers, scientists, and drug development professionals, outlines the fundamental principles and detailed methodologies required for its thorough characterization. By leveraging established protocols for solubility assessment and forced degradation studies, this guide equips scientists with the necessary tools to generate reliable data, ensuring the quality, efficacy, and safety of downstream applications.

Introduction: The Significance of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine

N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine (CAS No. 28489-43-2) belongs to the class of substituted nitropyridines, which are pivotal building blocks in organic synthesis.[1][2] The presence of a nitro group, a diethylamino group, and a methyl group on the pyridine ring imparts a unique electronic and steric profile, making it a versatile precursor for the synthesis of a wide array of more complex molecules, including potential pharmaceutical candidates and functional materials.[3][4] The strategic placement of these functional groups allows for a variety of chemical transformations, highlighting the compound's importance in medicinal chemistry and materials science.

Given its role as a critical starting material, a comprehensive understanding of the physicochemical properties of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine is paramount. Solubility dictates the choice of reaction media and purification strategies, while stability is a critical determinant of its shelf-life, storage conditions, and the impurity profile of subsequent products. This guide provides a detailed roadmap for determining these crucial parameters.

Physicochemical Properties

A foundational understanding of the intrinsic properties of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine is the first step in its characterization. While experimental data is limited, computational models and data from analogous structures provide valuable initial insights.

| Property | Value/Information | Source |

| IUPAC Name | N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine | N/A |

| CAS Number | 28489-43-2 | [1][2] |

| Molecular Formula | C₁₀H₁₅N₃O₂ | [1] |

| Molecular Weight | 209.25 g/mol | Calculated |

| Appearance | Likely a crystalline solid, potentially colored due to the nitroaromatic chromophore. | Inferred |

Solubility Profile: A Methodological Approach

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor influencing its bioavailability, formulation, and processability. While some substituted nitropyridines have been noted for their limited solubility in common organic solvents, a systematic evaluation is necessary for N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine.[5] The following section details a robust experimental protocol for determining its solubility.

Rationale for Solvent Selection

A diverse panel of solvents should be selected to cover a range of polarities and functionalities, reflecting the potential conditions for synthesis, purification, and formulation. This panel should include:

-

Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), and pH 7.4 (phosphate-buffered saline) to assess solubility in physiologically relevant media.

-

Polar Protic Solvents: Methanol, Ethanol, Isopropanol.

-

Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

Non-polar Solvents: Dichloromethane, Toluene, Heptane.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a well-established and reliable technique for determining equilibrium solubility.

Step 1: Sample Preparation An excess amount of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine is added to a known volume of the selected solvent in a sealed vial. The use of an excess ensures that a saturated solution is achieved.

Step 2: Equilibration The vials are agitated in a constant temperature water bath or incubator (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

Step 3: Phase Separation After equilibration, the samples are allowed to stand to allow for the sedimentation of the undissolved solid. The supernatant is then carefully filtered through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

Step 4: Quantification The concentration of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine in the clear, saturated filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve of the compound in the respective solvent should be prepared to ensure accurate quantification.

Data Presentation

The solubility data should be presented in a clear and concise table, expressing the solubility in units such as mg/mL or µg/mL.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| pH 1.2 Buffer | 25 | To be determined |

| pH 7.4 Buffer | 25 | To be determined |

| Methanol | 25 | To be determined |

| Acetonitrile | 25 | To be determined |

| Dichloromethane | 25 | To be determined |

Visual Workflow for Solubility Determination

Stability Profile and Forced Degradation Studies

Understanding the stability of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine is crucial for defining appropriate storage and handling conditions and for identifying potential degradation products that could compromise the quality and safety of final products. Forced degradation studies, or stress testing, are essential for elucidating degradation pathways and for developing stability-indicating analytical methods.[6][7]

The Principle of Forced Degradation

Forced degradation involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate degradation products to a level of 5-20% to facilitate their detection and characterization. These studies are a regulatory requirement for pharmaceutical development and are critical for developing a stability-indicating assay method (SIAM).[8][9]

Experimental Protocol for Forced Degradation

A systematic approach should be employed to investigate the stability of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine under various stress conditions.

1. Hydrolytic Degradation:

-

Acidic Conditions: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Alkaline Conditions: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a defined period.

-

Neutral Conditions: Dissolve the compound in purified water and heat at 60-80 °C for a defined period.

2. Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3-30% v/v) at room temperature or with gentle heating.

3. Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., in a photostability chamber) as per ICH Q1B guidelines. A dark control should be run in parallel.

4. Thermal Degradation:

-

Expose a solid sample of the compound to dry heat at various temperatures (e.g., 60 °C, 80 °C, 105 °C) for a specified duration.

Sample Analysis: At each time point, an aliquot of the stressed sample is withdrawn, neutralized if necessary, and analyzed by a suitable stability-indicating method, typically RP-HPLC with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and identifying the emergence of new peaks corresponding to degradation products.

Development of a Stability-Indicating Analytical Method (SIAM)

A key outcome of forced degradation studies is the development of a SIAM. This is an analytical procedure that can accurately and selectively quantify the parent compound in the presence of its degradation products, process impurities, and other potential excipients.[10]

Method Development Strategy:

-

Column Selection: A C18 stationary phase is a common starting point for the separation of small organic molecules.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation of the parent peak from all degradation product peaks.

-

Detection: A PDA detector allows for the monitoring of the separation at multiple wavelengths and for the assessment of peak purity. Mass spectrometry (LC-MS) can be coupled to the HPLC system to aid in the identification of degradation products.

Visual Workflow for Forced Degradation and SIAM Development

Conclusion

While direct, published experimental data on the solubility and stability of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine is sparse, this technical guide provides a robust and scientifically grounded framework for its comprehensive characterization. By following the detailed protocols for solubility determination and forced degradation studies, researchers and drug development professionals can generate the critical data needed to support the use of this important chemical intermediate in their research and development activities. The methodologies outlined herein are aligned with industry best practices and regulatory expectations, ensuring the generation of reliable and defensible data. The application of these principles will facilitate the effective utilization of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine in the synthesis of novel compounds and the development of safe and effective products.

References

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 2, 2026, from [Link]

-

N,N-diethyl-6-methyl-5-nitropyridin-2-amine. (n.d.). Win-Win Chemical. Retrieved January 2, 2026, from [Link]

-

N,N-Diethyl-6-methyl-5-nitropyridin-2-amine. (n.d.). India Fine Chemicals. Retrieved January 2, 2026, from [Link]

-

Kielesińska, E., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5698. [Link]

-

Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 353-363. [Link]

-

A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. (2021). ResearchGate. [Link]

-

diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021). Letters in Applied NanoBioScience, 11(4), 4131-4138. [Link]

-

Bakunov, S. A., et al. (2011). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

-

Panda, S. S., et al. (2014). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Journal of Pharmaceutical and Biomedical Analysis, 91, 139-147. [Link]

-

Patel, P. N., et al. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Natural Volatiles & Essential Oils, 8(5), 11151-11157. [Link]

-

Singh, R., & Kumar, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(11), 1026-1033. [Link]

-

Stability Indicating Assay for the Determination of Bilastine in Bulk Drug and Method Development Validation by RP-HPLC Using An. (2022). Journal of Pharmaceutical Research International, 34(46A), 23-35. [Link]

-

What is a stability indicating method? (n.d.). AmbioPharm. Retrieved January 2, 2026, from [Link]

Sources

- 1. 28489-43-2 N,N-diethyl-6-methyl-5-nitropyridin-2-amine -Win-Win Chemical [win-winchemical.com]

- 2. N,N-Diethyl-6-methyl-5-nitropyridin-2-amine-India Fine Chemicals [indiafinechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. ijsdr.org [ijsdr.org]

- 8. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

- 10. nveo.org [nveo.org]

Potential biological activity of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine

An In-Depth Technical Guide to Investigating the Potential Biological Activity of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine

Authored by a Senior Application Scientist

Abstract

This technical guide outlines a comprehensive strategy for the initial investigation of the biological activities of the novel chemical entity, N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine. Pyridine derivatives are a well-established class of N-heterocycles that form the structural core of numerous pharmacologically active agents.[1] The presence of a nitro group, in particular, is associated with a range of biological effects, including anticancer and antimicrobial properties.[1][2][3] This document provides a structured, yet flexible, framework for researchers, scientists, and drug development professionals to conduct a thorough preliminary assessment of this compound's therapeutic potential. It details the rationale behind experimental choices, provides step-by-step protocols for key in vitro assays, and discusses the potential signaling pathways that may be involved.

Introduction and Rationale

N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine is a derivative of pyridine, a fundamental scaffold in medicinal chemistry. Its structure, featuring a diethylamino group, a methyl group, and a nitro group on the pyridine ring, suggests the potential for diverse biological interactions. While direct studies on this specific molecule are not prevalent in public literature, the broader class of nitropyridines has demonstrated significant therapeutic promise.[1] For instance, various nitropyridine derivatives have been explored for their efficacy as anticancer agents, with some showing potent cytotoxic activity against cancer cell lines.[2][4] Similarly, the antimicrobial potential of pyridine derivatives is well-documented, with some compounds exhibiting activity against a range of bacterial and fungal pathogens.[3][5][6]

The synthesis of related compounds, such as 5-nitro 2-diethylamino 6-methyl pyridine, has been achieved through the nitration of the corresponding pyridine precursor.[7][8] This guide presupposes the availability of a pure sample of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine for biological evaluation.

This guide will focus on two primary areas of investigation: anticancer and antimicrobial activities, which represent the most probable therapeutic applications based on the compound's structural motifs.

Investigating Anticancer Potential

The initial step in assessing anticancer potential is to determine the compound's effect on cancer cell viability and proliferation.[9][10] A tiered approach, starting with broad screening and moving towards more specific mechanistic studies, is recommended.

Initial Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[11][12] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[12] The intensity of the purple color is directly proportional to the number of viable cells.[13]

Caption: Workflow for assessing anticancer cytotoxicity using the MTT assay.

-

Cell Plating:

-

Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

-

Trypsinize and count the cells during their logarithmic growth phase.

-

Dilute the cells to a concentration of approximately 75,000 cells/mL.[14]

-

Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate and incubate overnight to allow for cell attachment.[14]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine in a suitable solvent like DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

-

Carefully remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include wells for vehicle control (DMSO only) and untreated cells.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time can be varied to assess time-dependent effects.

-

-

MTT Reagent Addition:

-

Solubilization and Measurement:

-

After incubation, carefully remove the MTT-containing medium.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12][14]

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[11][14]

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[15]

-

Data Presentation and Interpretation

The results of the MTT assay should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

| Cell Line | Incubation Time (h) | IC50 (µM) [Hypothetical Data] |

| MCF-7 | 24 | 45.2 |

| 48 | 22.8 | |

| 72 | 10.5 | |

| A549 | 24 | >100 |

| 48 | 78.1 | |

| 72 | 42.3 | |

| HCT116 | 24 | 33.7 |

| 48 | 15.9 | |

| 72 | 7.8 |

Potential Mechanisms of Action: Signaling Pathways in Cancer

Should N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine demonstrate significant cytotoxic activity, subsequent studies should focus on elucidating its mechanism of action. Many small molecule anticancer agents exert their effects by modulating key signaling pathways that are dysregulated in cancer.[16][17][18][19] Two of the most critical pathways are the PI3K/AKT/mTOR and MAPK pathways, which regulate cell proliferation, survival, and growth.[16][17][18][19]

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Further investigations could involve Western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., Akt, mTOR, ERK) following treatment with the compound.

Investigating Antimicrobial Potential

The evaluation of antimicrobial activity is crucial for identifying new agents to combat infectious diseases. Standardized methods are available to determine a compound's efficacy against a panel of clinically relevant microorganisms.[20][21]

Initial Screening: Broth Microdilution for MIC Determination

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[21][22]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

-

Preparation of Compound Dilutions:

-

Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.[22]

-

Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[22] Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[22]

-

-

Preparation of Bacterial Inoculum:

-

Select a panel of test organisms, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Grow a fresh overnight culture of each bacterium.

-

Dilute the culture in MHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[22]

-

Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[22]

-

-

Inoculation and Incubation:

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[22]

-

Data Presentation and Interpretation

The antimicrobial activity is reported as the MIC value for each tested organism.

| Bacterial Strain | Gram Stain | MIC (µg/mL) [Hypothetical Data] |

| S. aureus | Positive | 16 |

| E. coli | Negative | 64 |

| P. aeruginosa | Negative | >128 |

| E. faecalis | Positive | 32 |

Potential Mechanisms of Action: Bacterial Survival Pathways

Effective antimicrobial agents often target essential bacterial processes or signaling pathways.[23][24][25] These can include cell wall synthesis, protein synthesis, DNA replication, or metabolic pathways. Chemosensory signaling systems, for example, are used by bacteria to respond to environmental stress and are crucial for survival.[23][25] Investigating whether N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine disrupts such pathways could provide insight into its mechanism of action.

Summary and Future Directions

This guide provides a foundational framework for the initial biological evaluation of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine. Based on the activities of related nitropyridine compounds, there is a sound rationale for investigating its potential anticancer and antimicrobial properties.

-

If potent anticancer activity is observed: Further studies should focus on assessing its effect on a broader panel of cancer cell lines, evaluating its impact on cell cycle progression and apoptosis, and identifying its molecular target within key cancer signaling pathways.[9][26]

-

If promising antimicrobial activity is found: The next steps would include determining whether the compound is bactericidal or bacteriostatic (via Minimum Bactericidal Concentration assays), assessing its activity against drug-resistant strains, and exploring its mechanism of action against bacterial targets.[27]

The systematic application of these established in vitro assays will provide a robust preliminary dataset to guide future drug development efforts for this novel compound.

References

-

Jagtap, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Available from: [Link]

-

Sheng, Y., et al. (2020). Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities. Signal Transduction and Targeted Therapy, 5(1), 1-28. Available from: [Link]

-

El-Sayed, N., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Antibiotics, 12(10), 1469. Available from: [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available from: [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

-

Carbone, M. L., et al. (2021). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cancers, 13(16), 4147. Available from: [Link]

-

Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

-

Tanamura, S., et al. (1999). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Biological and Pharmaceutical Bulletin, 22(6), 643-646. Available from: [Link]

-

Fiveable. (n.d.). Cancer signaling pathways Definition. Available from: [Link]

-

StudySmarter. (2024). Cancer Cell Signaling: Pathways & Mechanisms. Available from: [Link]

-

Scilit. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. Available from: [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]

-

Hergenrother, P. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17774. Available from: [Link]

-

He, K., & Bauer, C. E. (2014). Chemosensory signaling systems that control bacterial survival. Trends in Microbiology, 22(7), 389-398. Available from: [Link]

-

Muñoz-Dorado, J., et al. (2016). Signal-transduction pathways in bacteria. ResearchGate. Available from: [Link]

-

Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Available from: [Link]

-

eCampusOntario Pressbooks. (n.d.). Protocol for Bacterial Cell Inhibition Assay. Available from: [Link]

-

He, K., & Bauer, C. E. (2014). Chemosensory signaling systems that control bacterial survival. PubMed. Available from: [Link]

-

Miller, K., & Ingalls, C. (2009). High-throughput assessment of bacterial growth inhibition by optical density measurements. Current Protocols in Chemical Biology, 1(1), 1-12. Available from: [Link]

-

de la Fuente-Núñez, C., et al. (2016). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. Journal of Visualized Experiments, (115), 54432. Available from: [Link]

-

Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Available from: [Link]

-

Ireton, K. (2013). Host signaling pathways exploited for bacterial invasion and survival within the host. ResearchGate. Available from: [Link]

-

Pitaluga, M., et al. (2022). Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. International Journal of Molecular Sciences, 23(15), 8415. Available from: [Link]

-

Wu, Y., et al. (2021). Evolutionary Principles of Bacterial Signaling Capacity and Complexity. mBio, 12(3), e00631-21. Available from: [Link]

-

Wang, Y., et al. (2022). In vitro antimicrobial activity screening. ResearchGate. Available from: [Link]

-

Lin, H. P. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Journal of Chemical and Pharmaceutical Research, 13(10), 1-7. Available from: [Link]

-

Lin, H. P. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. ResearchGate. Available from: [Link]

-

Kiseleva, A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(13), 5183. Available from: [Link]

-

Win-Win Chemical. (n.d.). 28489-43-2 N,N-diethyl-6-methyl-5-nitropyridin-2-amine. Available from: [Link]

-

PubChem. (n.d.). 6-Methyl-5-nitropyridin-2-amine. Available from: [Link]

-

Szychowski, K. A., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(15), 5797. Available from: [Link]

-

Singh, A., et al. (2021). Enhancement of Anticancer Activity of N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone on Chelation with Copper(II). ResearchGate. Available from: [Link]

-

El-Gaby, M. S. A., et al. (2010). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. Available from: [Link]

-

PubChem. (n.d.). N,N-diethyl-5-nitropyridin-2-amine. Available from: [Link]

-

Kumar, G. S., et al. (2012). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 44(3), 227-233. Available from: [Link]

-

Ghorab, M. M., et al. (2010). Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. Archiv der Pharmazie, 343(5), 282-288. Available from: [Link]

-

Kumar, A., et al. (2013). Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes. Bioinorganic Chemistry and Applications, 2013, 463945. Available from: [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. fiveable.me [fiveable.me]

- 19. studysmarter.co.uk [studysmarter.co.uk]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Chemosensory Signaling Systems That Control Bacterial Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Chemosensory signaling systems that control bacterial survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. noblelifesci.com [noblelifesci.com]

- 27. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

An In-depth Technical Guide to the Homologs and Analogs of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine: A Privileged Scaffold for Drug Discovery

Abstract

The 2-aminopyridine scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the synthesis, potential biological activities, and structure-activity relationships (SAR) of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine and its conceptual homologs and analogs. While specific biological data for the core molecule remains limited in public literature, this document synthesizes the broader knowledge of substituted 2-aminopyridines to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore the influence of the N,N-diethylamino, 6-methyl, and 5-nitro substituents on the pyridine core, offering insights into the rational design of novel therapeutics. This guide provides detailed synthetic protocols, outlines methodologies for biological evaluation, and visualizes key concepts to empower further research and development in this promising chemical space.

The 2-Aminopyridine Core: A Foundation for Diverse Bioactivity

The 2-aminopyridine moiety is a versatile and highly valued pharmacophore in drug discovery. Its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic stacking, makes it an ideal anchor for binding to a wide range of biological targets.[1] Derivatives of 2-aminopyridine have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The simple, low-molecular-weight framework of 2-aminopyridine allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.

Our focus, N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine (CAS No. 28489-43-2), embodies a strategic combination of functional groups on this privileged scaffold.[3][4][5] The exploration of its homologs and analogs is predicated on the hypothesis that systematic structural modifications will unlock and optimize its therapeutic potential.

Synthesis of the Core Scaffold and its Precursors

The synthesis of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine is primarily achieved through the nitration of its precursor, 2-(diethylamino)-6-methylpyridine. An environmentally conscious approach has been developed, emphasizing ecological and economic advantages by avoiding traditional chromatography.[6][7]

General Synthetic Pathway

The synthetic route commences with the nitration of 2-amino-6-methylpyridine, followed by N,N-diethylation, or by direct nitration of the N,N-diethylated precursor. The latter is often preferred to control regioselectivity.

Caption: General synthetic route to the target compound.

Protocol: Environmentally-Friendly Nitration

This protocol is adapted from a "3E" (Ecologic, Economical, and Environmentally-friendly) method for the synthesis of the core molecule.[6][7]

Materials:

-

2-(Diethylamino)-6-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Ammonia solution

-

Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flask equipped with a stirrer and maintained at a low temperature (e.g., 0-5°C) using an ice bath, slowly add 2-(diethylamino)-6-methylpyridine to concentrated sulfuric acid with continuous stirring.

-

To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 45°C) for several hours to ensure complete nitration.

-

Pour the reaction mixture onto crushed ice to quench the reaction.

-

Carefully neutralize the acidic solution by adding an ammonia solution until the pH is approximately 6-7. This will precipitate the crude product.

-

Filter the precipitate and wash it with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent or by extraction into an organic solvent, followed by drying over anhydrous sodium sulfate and evaporation of the solvent.

Self-Validation: The success of the synthesis can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and purity of the final product.

Structure-Activity Relationship (SAR) and the Role of Substituents

While a comprehensive SAR profile for N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine is not yet established, we can infer the potential contributions of its key functional groups based on extensive research on related 2-aminopyridine analogs.

The 2-(N,N-Dialkylamino) Group

The N,N-dialkylamino group at the 2-position significantly influences the molecule's basicity, lipophilicity, and steric profile, all of which are critical for target engagement and pharmacokinetic properties.

-

Basicity and Target Interaction: The diethylamino group is a key hydrogen bond acceptor and can participate in crucial interactions within the ATP-binding pocket of kinases.[4] The degree of substitution on the amino group can modulate the strength of these interactions.

-

Lipophilicity and Permeability: The ethyl groups increase the lipophilicity of the molecule, which can enhance membrane permeability, a desirable trait for oral bioavailability and CNS penetration.[8] However, excessive lipophilicity can lead to off-target effects and poor solubility.

-

Homologs and Analogs:

-

Homologs: Varying the alkyl chains (e.g., dimethylamino, dipropylamino) would systematically alter the lipophilicity and steric bulk, allowing for the optimization of potency and selectivity.

-

Analogs: Introducing cyclic amines (e.g., piperidinyl, morpholinyl) can introduce conformational rigidity and additional interaction points, potentially leading to improved binding affinity and selectivity.

-

The 5-Nitro Group

The nitro group is a strong electron-withdrawing group that profoundly impacts the electronic properties of the pyridine ring and offers specific interaction possibilities.

-

Electronic Effects: The electron-withdrawing nature of the nitro group can enhance the acidity of the N-H proton in the parent 2-aminopyridine, potentially strengthening hydrogen bond donor capabilities in analogs where the amino group is not fully substituted.[9][10]

-

Target Interactions: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional anchoring points within a protein's binding site.[11] In some contexts, the nitro group is essential for biological activity, and its reduction in vivo can lead to the formation of reactive species with therapeutic effects, for example, in antimicrobial agents.[10][12]

-

Analogs: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) or electron-donating groups (e.g., methoxy) would systematically probe the electronic requirements for activity.

The 6-Methyl Group

The methyl group at the 6-position, adjacent to the pyridine nitrogen, can influence the molecule's conformation, metabolic stability, and selectivity.

-

Steric Influence: The 6-methyl group can introduce a degree of steric hindrance that may favor a specific binding conformation, potentially leading to enhanced selectivity for the target protein over related proteins.[13]

-

Metabolic Stability: A methyl group can block a potential site of metabolism, thereby increasing the compound's half-life in vivo.

-

Homologs: Extending the alkyl chain at the 6-position (e.g., ethyl, propyl) would increase steric bulk and lipophilicity, which could be explored to optimize the therapeutic window.

Caption: Key structural components influencing bioactivity.

Potential Biological Applications and Screening Protocols

Given the prevalence of the 2-aminopyridine scaffold in various therapeutic areas, N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine and its derivatives are prime candidates for screening in several key disease models.

Kinase Inhibition

The 2-aminopyridine moiety is a well-established hinge-binding motif in a multitude of kinase inhibitors.[4][5][14] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[15][]

Potential Targets:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. 2-aminopyridine derivatives have shown promise as PI3K inhibitors.[6]

-

MAPK Pathway: The ERK1/2 signaling cascade, part of the MAPK pathway, is another critical target in oncology, and its modulation by aminopyridine compounds has been reported.[17]

-

CDKs: Cyclin-dependent kinases are key regulators of the cell cycle, and their inhibition is a validated anticancer strategy.[18]

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol provides a general framework for assessing the inhibitory activity of test compounds against a specific kinase.[19]

Materials:

-

Kinase of interest (e.g., PI3Kδ, ERK2)

-

Kinase-specific substrate

-

ATP

-

Test compounds serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Add kinase buffer containing the kinase enzyme to each well of a 384-well plate.

-

Add the serially diluted test compounds or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which generates a luminescent signal proportional to ADP concentration.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Caption: Workflow for in vitro kinase inhibition screening.

Antibacterial Activity

The 2-aminopyridine scaffold is present in numerous compounds with antibacterial properties.[1][20] The increasing threat of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action.

Potential Targets:

-

Bacterial Enzymes: Compounds could be designed to inhibit essential bacterial enzymes, such as those in the glyoxylate shunt, which is crucial for the survival of some pathogens like Pseudomonas aeruginosa.[7][21][22]

-

Cell Wall Synthesis or DNA Replication: These are classic targets for antibacterial drugs.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for quantifying the in vitro antibacterial activity of a compound.[23]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Test compounds serially diluted in DMSO

-

96-well microtiter plates

Procedure:

-

Prepare a standardized inoculum of the bacterial strain.

-

In a 96-well plate, perform a serial two-fold dilution of the test compound in the growth medium.

-

Inoculate each well with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Concluding Remarks and Future Directions

N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. The strategic combination of a privileged 2-aminopyridine core with functionality that can modulate key physicochemical and pharmacological properties provides a strong rationale for their further investigation.

Future research should focus on:

-

Systematic Synthesis of Analogs: A library of homologs and analogs should be synthesized to systematically probe the structure-activity relationships.

-

Broad Biological Screening: These compounds should be screened against a diverse panel of biological targets, particularly kinases and bacterial strains.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets and pathways.

-

In Vivo Evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

This in-depth guide provides the foundational knowledge and experimental frameworks necessary to embark on the exciting journey of exploring the therapeutic potential of this versatile chemical scaffold.

References

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Unconventional screening approaches for antibiotic discovery. (2015). ResearchGate. Retrieved from [Link]

-

N,N-diethyl-6-methyl-5-nitropyridin-2-amine. (n.d.). Win-Win Chemical. Retrieved from [Link]

-

Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (2023). PubMed. Retrieved from [Link]

-

Screening Strategies to Identify New Antibiotics. (2012). Bentham Science Publishers. Retrieved from [Link]

-

A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. (2021). ResearchGate. Retrieved from [Link]

-

2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. (2020). MDPI. Retrieved from [Link]

-

2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. (2020). PubMed. Retrieved from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). MDPI. Retrieved from [Link]

-

Reaction of 2-amino-6-methylpyridine and steric hindrance. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). PubMed. Retrieved from [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Publications. Retrieved from [Link]

-

Nitropyridines, Their Synthesis and Reactions. (2019). ResearchGate. Retrieved from [Link]

-

Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2023). MDPI. Retrieved from [Link]

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (2011). National Center for Biotechnology Information. Retrieved from [Link]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. Retrieved from [Link]

-

Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction. (2007). PubMed. Retrieved from [Link]

-

2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. Retrieved from [Link]

-

Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2018). ResearchGate. Retrieved from [Link]

-

Nitro-Group-Containing Drugs. (2023). ACS Publications. Retrieved from [Link]

-

IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (n.d.). Google APIs. Retrieved from [Link]

-

Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

2-Amino-6-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). MDPI. Retrieved from [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. Retrieved from [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. (2001). ResearchGate. Retrieved from [Link]

-

Synthesis of 5-nitropyridin-2-ylazo push-pull derivatives. (2016). ResearchGate. Retrieved from [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2024). RSC Publishing. Retrieved from [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2021). MDPI. Retrieved from [Link]

-

Kinase Inhibitors in Genetic Diseases. (2022). MDPI. Retrieved from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI. Retrieved from [Link]

-

Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. (2015). ResearchGate. Retrieved from [Link]

-

Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. (2022). ChemRxiv. Retrieved from [Link]

-